

# 4-(2-bromoacetyl)benzenesulfonyl chloride

## molecular weight and formula

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### Compound of Interest

Compound Name: 4-(2-bromoacetyl)benzenesulfonyl  
Chloride

Cat. No.: B1334054

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### An In-depth Technical Guide to 4-(2-bromoacetyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(2-bromoacetyl)benzenesulfonyl chloride**, a bifunctional reagent with significant potential in chemical synthesis and drug development. This document outlines its chemical properties, a plausible synthetic route with detailed experimental protocols, and its potential applications as a versatile building block.

## Core Chemical Properties

**4-(2-bromoacetyl)benzenesulfonyl chloride** is a complex organic molecule containing both a reactive sulfonyl chloride and an  $\alpha$ -bromoacetyl group. These functional groups make it a valuable intermediate for the synthesis of a wide range of compounds, particularly in the development of novel pharmaceutical agents.

## Quantitative Data Summary

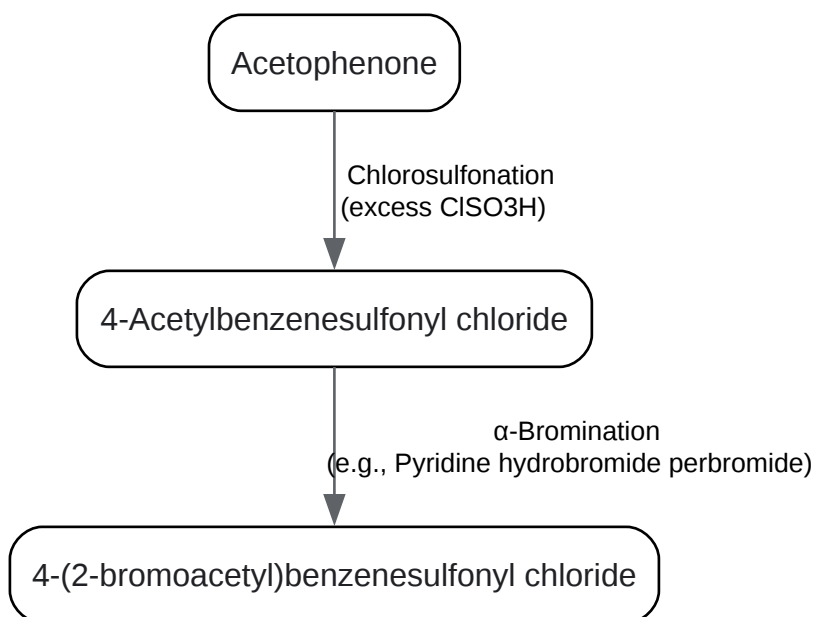
The key quantitative data for **4-(2-bromoacetyl)benzenesulfonyl chloride** are summarized in the table below for easy reference.

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> BrClO <sub>3</sub> S | [1]       |
| Molecular Weight  | 297.55 g/mol                                       | [1]       |
| CAS Number        | 5038-59-5  | [1]       |

## Synthesis of 4-(2-bromoacetyl)benzenesulfonyl chloride: A Plausible Experimental Protocol

A plausible two-step synthetic route for **4-(2-bromoacetyl)benzenesulfonyl chloride** is proposed, commencing from acetophenone. This pathway involves an initial chlorosulfonation reaction followed by an  $\alpha$ -bromination.

### Plausible Synthetic Pathway



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Caption: Proposed two-step synthesis of **4-(2-bromoacetyl)benzenesulfonyl chloride**.

### Step 1: Synthesis of 4-Acetylbenzenesulfonyl chloride (Intermediate)

This initial step involves the chlorosulfonation of acetophenone. It is important to note that while the acetyl group is typically a meta-director, the para-substituted product, 4-acetylbenzenesulfonyl chloride, can be favored under forcing conditions with a significant excess of chlorosulfonic acid[2].

#### Experimental Protocol:

- In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add a 5-fold molar excess of chlorosulfonic acid.
- Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
- Slowly add acetophenone (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure the reaction goes to completion.
- Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
- The precipitated solid, crude 4-acetylbenzenesulfonyl chloride, is collected by suction filtration and washed thoroughly with cold water until the washings are neutral.
- The crude product can be purified by recrystallization from a suitable solvent such as a mixture of chloroform and hexane.

## Step 2: $\alpha$ -Bromination to Yield 4-(2-bromoacetyl)benzenesulfonyl chloride (Final Product)

The second step is the  $\alpha$ -bromination of the intermediate, 4-acetylbenzenesulfonyl chloride. A suitable brominating agent for this transformation is pyridine hydrobromide perbromide, which is a safer and easier-to-handle alternative to liquid bromine[3].

#### Experimental Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylbenzenesulfonyl chloride (1 equivalent) in glacial acetic acid.
- Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.
- Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
- The precipitated crude product, **4-(2-bromoacetyl)benzenesulfonyl chloride**, is collected by vacuum filtration.
- Wash the solid with cold water to remove any remaining acetic acid and pyridine salts.
- The final product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.

## Potential Applications in Drug Development

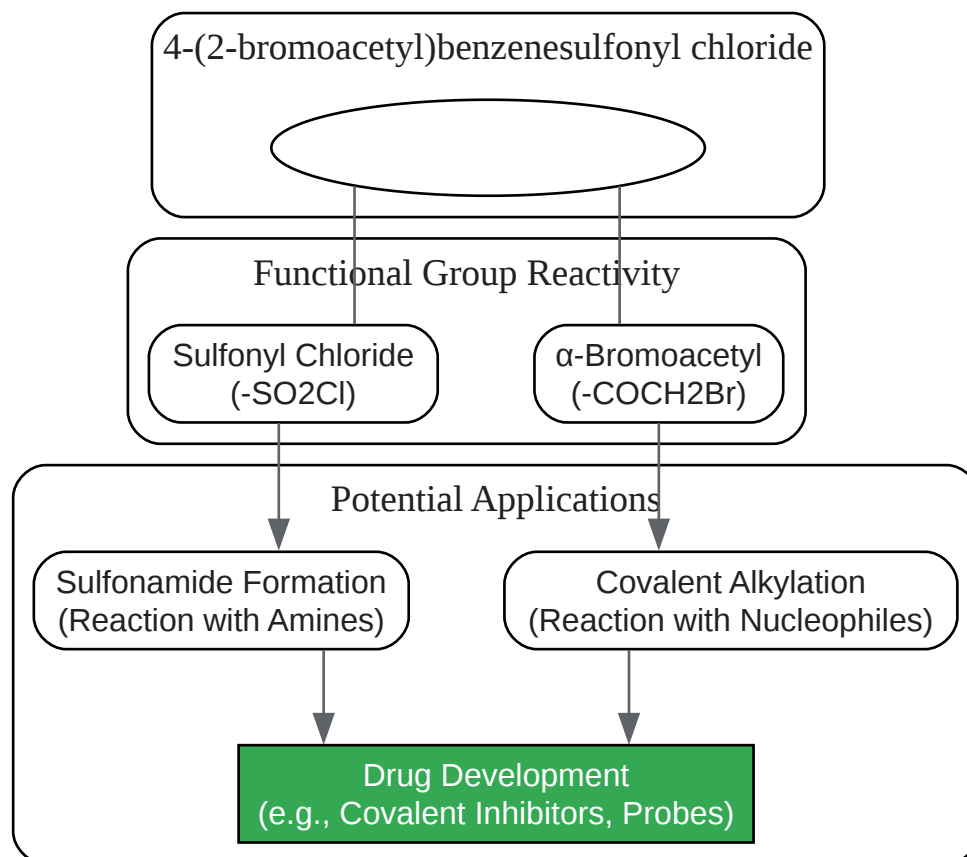
**4-(2-bromoacetyl)benzenesulfonyl chloride** is a bifunctional molecule, meaning it has two distinct reactive sites. This characteristic makes it a versatile tool for medicinal chemists and drug development professionals. The sulfonyl chloride can react with amines to form stable sulfonamides, a common moiety in many pharmaceuticals[2]. Simultaneously, the  $\alpha$ -bromoacetyl group is a potent alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine or histidine side chains[2].

This dual reactivity allows for its use in several applications:

- **Synthesis of Covalent Inhibitors:** The  $\alpha$ -bromoacetyl group can act as a "warhead" to form a covalent bond with a target protein, while the rest of the molecule, attached via the sulfonamide linkage, can be designed to provide specificity and additional binding interactions.
- **Development of Chemical Probes:** It can be used to create chemical probes for identifying and labeling specific proteins in complex biological systems.

- Linker for Bioconjugation: The molecule can serve as a linker to conjugate different molecules, such as a targeting moiety and a payload (e.g., a cytotoxic drug).

## Logical Relationship of Functional Group Reactivity



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Caption: Reactivity and potential applications of **4-(2-bromoacetyl)benzenesulfonyl chloride**.

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## References

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